molecular formula C16H17FN2O4S2 B2897576 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1207019-07-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2897576
CAS No.: 1207019-07-5
M. Wt: 384.44
InChI Key: URMVKXYURSFBHI-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectroscopic Studies

A series of nimesulide derivatives, including related compounds, have been synthesized, and their crystal structures determined using laboratory X-ray powder diffraction. These studies focused on understanding the effect of substitution on supramolecular assembly and intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. Such structural studies are pivotal in drug design and material science, offering insights into the molecular geometry and potential binding sites for biological activity (Dey et al., 2015).

Synthesis and Chemical Reactivity

Research has been conducted on the chemoselective removal of protective groups in 2-oxazolidinones by anisole-methanesulfonic acid systems and the catalytic asymmetric addition to cyclic N-acyl-iminium ions, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry. These methods facilitate the synthesis of complex organic molecules with high stereoselectivity, which is crucial in the development of pharmaceuticals and agrochemicals (Ishii et al., 2002); (Bhosale et al., 2022).

Potential Biological Applications

Research into the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yielding chiral pyrrolidin-3-ones has implications for the synthesis of biologically active molecules. Such compounds have the potential to serve as building blocks for drugs with improved pharmacological profiles (Králová et al., 2019).

Quantum Mechanical and Spectroscopic Analysis

The quantum mechanical studies of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds have shown potential light harvesting properties. These findings could contribute to the development of novel inhibitor molecules of Topoisomerase II enzyme as lead compounds, with implications for cancer therapy and the design of new dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c17-14-4-2-13(3-5-14)12-24(20,21)18-15-6-8-16(9-7-15)19-10-1-11-25(19,22)23/h2-9,18H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMVKXYURSFBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.